molecular formula C8H14O3 B3021288 ethyl (E)-3-ethoxy-2-methylacrylate CAS No. 1085699-23-5

ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No. B3021288
CAS RN: 1085699-23-5
M. Wt: 158.19 g/mol
InChI Key: WZCHIWJCAAITIC-VOTSOKGWSA-N
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Description

Ethyl (E)-3-ethoxy-2-methylacrylate (EEMA) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is a derivative of acrylic acid. It is also known as ethyl 3-ethoxyacrylate and 3-ethoxy-2-methylacrylic acid ethyl ester. EEMA is used in a variety of industries, including pharmaceuticals, cosmetics, and medical research.

Scientific Research Applications

Polymer Synthesis

Ethyl (E)-3-ethoxy-2-methylacrylate has been utilized in various forms of polymer synthesis. For example, ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP) without any ring opening of the oxetane group, demonstrating its potential in specialized polymer synthesis (Singha, Ruiter, & Schubert, 2005). Similarly, group transfer polymerization (GTP) of various acrylates, including ethyl 3-ethoxy-3-trimethylsiloxyacrylate, has been explored for creating monodisperse polymers (Zou Yousi, 1988).

Photoinitiated Polymerization

Ethyl cyanoacrylate containing N-ethoxy-2-methylpyridinium ions was used in photoinitiated anionic polymerization. This process demonstrates the application of this compound derivatives in light-induced polymerization techniques (Arsu, Önen, & Yagcı, 1996).

Conjugated Alkadienoates Synthesis

This compound has been utilized in the stereoselective synthesis of conjugated 2,4-alkadienoates. This process involves cross-coupling reactions that are significant for the preparation of compounds with precise structural configurations (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

Radical Polymerization

The radical polymerization of ethyl trans-4-ethoxy-2,4-pentadienoate (EEP), a derivative of this compound, resulted in high-molecular-weight polymers, indicating its potential in creating various polymer materials (Kamachi, Miwa, & Nozakura, 1980).

Copolymer Synthesis

Ethylene-co-acrylic acid copolymers, potentially involving this compound, show great industrial importance, especially in creating products with improved microstructures and material properties (Dai & Chen, 2018).

Spectroscopic Studies

Compounds like ethyl α-hydroxymethylacrylate, related to this compound, have been studied for their polymerization kinetics, showcasing the role of spectroscopic methods in understanding the behavior of such compounds (Ueda, Koyama, Mano, & Yazawa, 1989).

Inhibition Efficiencies

The inhibition efficiencies of compounds like ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, a derivative of this compound, have been studied for applications like corrosion inhibition, indicating the compound's utility in protective coatings and materials science (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHIWJCAAITIC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1085699-23-5
Record name Ethyl (E)-3-ethoxy-2-methylacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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